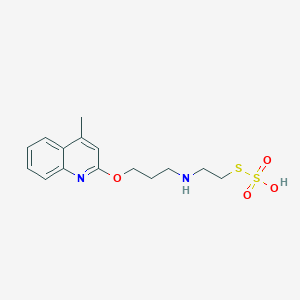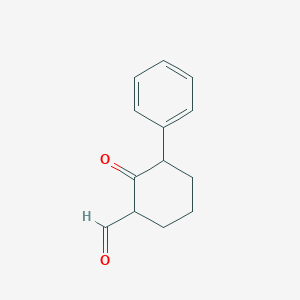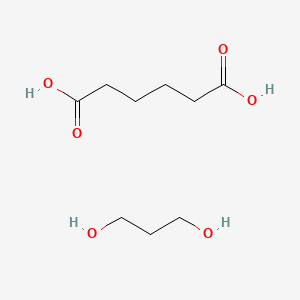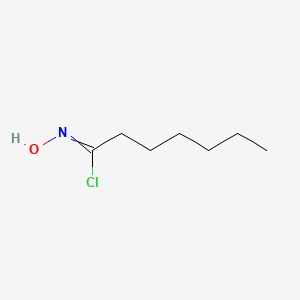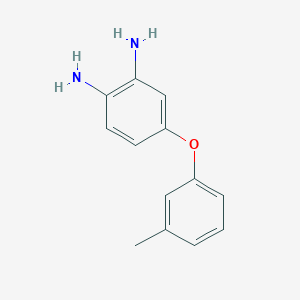
1,2-Benzenediamine, 4-(3-methylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediamine, 4-(3-methylphenoxy)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two amino groups attached to a benzene ring, with an additional 3-methylphenoxy group attached to the fourth position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 4-(3-methylphenoxy)- can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with 3-methylphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediamine, 4-(3-methylphenoxy)- may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reaction time. This ensures high yield and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, helps to remove any impurities and obtain a high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediamine, 4-(3-methylphenoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and phenoxy groups, which can act as reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents. These reactions often require the use of catalysts and specific reaction conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of 1,2-Benzenediamine, 4-(3-methylphenoxy)- can lead to the formation of quinone derivatives, while reduction can yield amine derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediamine, 4-(3-methylphenoxy)- has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives and can be used in the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: In medicine, 1,2-Benzenediamine, 4-(3-methylphenoxy)- is investigated for its potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability, color, or mechanical strength.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediamine, 4-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes or proteins involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediamine, 4-(3-methylphenoxy)- can be compared with other similar compounds, such as 1,2-diaminobenzene and 4-methylphenol. While these compounds share some structural similarities, they differ in their chemical properties and reactivity. For example, 1,2-diaminobenzene lacks the phenoxy group, which may affect its reactivity and biological activity. Similarly, 4-methylphenol lacks the amino groups, which may influence its chemical behavior and applications.
List of Similar Compounds
- 1,2-Diaminobenzene
- 4-Methylphenol
- 1,2-Benzenediamine, 4-methyl-
- 1,4-Benzenediamine
These compounds can be used as reference points for understanding the unique properties and applications of 1,2-Benzenediamine, 4-(3-methylphenoxy)-.
Eigenschaften
CAS-Nummer |
43156-15-6 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-(3-methylphenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2O/c1-9-3-2-4-10(7-9)16-11-5-6-12(14)13(15)8-11/h2-8H,14-15H2,1H3 |
InChI-Schlüssel |
YRPXGOAXCUIMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


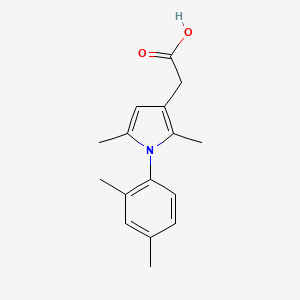
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
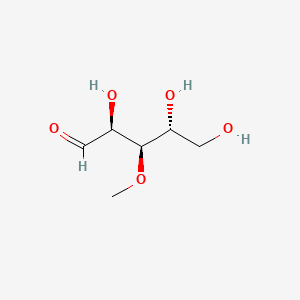

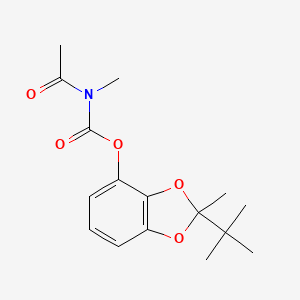

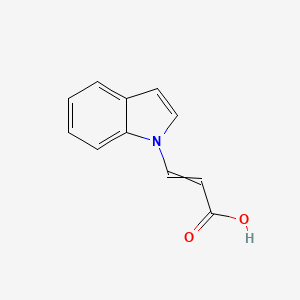
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
